PIM-1 Kinase Inhibitory Activity
Derivatives of Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate have been systematically evaluated as PIM-1 kinase inhibitors, a key target in oncology. The most potent derivative in this series, compound 5b (which incorporates the 5-bromothieno[2,3-b]pyridine core), demonstrated significant PIM-1 inhibitory activity with an IC50 of 12.71 µM [1]. This contrasts with the less active derivatives (3d, 3g, and 6d) from the same series, which exhibited "poor" PIM-1 inhibition, underscoring that even minor structural modifications within the 5-bromothieno[2,3-b]pyridine class lead to dramatic changes in potency [1].
| Evidence Dimension | PIM-1 Enzyme Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 12.71 µM (for compound 5b) |
| Comparator Or Baseline | Compounds 3d, 3g, 6d (all from the same 5-bromothieno[2,3-b]pyridine series) |
| Quantified Difference | Compound 5b IC50 = 12.71 µM; Comparators (3d, 3g, 6d) were described as having "poor inhibition". |
| Conditions | In vitro PIM-1 enzyme inhibition assay |
Why This Matters
This demonstrates that the 5-bromothieno[2,3-b]pyridine scaffold can be successfully optimized to yield low-micromolar PIM-1 inhibitors, a promising starting point for lead optimization, while confirming that substitution patterns are critical for activity.
- [1] Naguib BH, El-Nassan HB. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. J Enzyme Inhib Med Chem. 2016;31(6):1718-25. View Source
